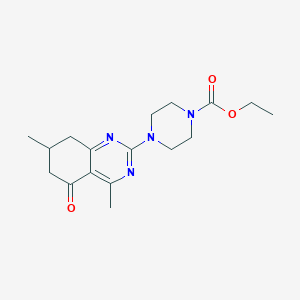

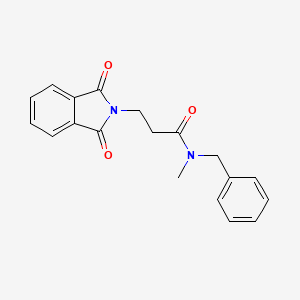

![molecular formula C20H29N7O B5570369 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine](/img/structure/B5570369.png)

1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve complex structures. For instance, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] and its analogs involved lithiation of 2-bromobenzhydryl methyl ether, followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976). Such methodologies could be adapted or inspire the synthesis of 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's chemical behavior and interaction with biological systems. Techniques such as X-ray crystallography, NMR, and mass spectrometry are typically employed to elucidate the structure. For example, compounds incorporating piperazine and other moieties were characterized using such methods, providing insights into their molecular conformation and electronic properties (Shawish et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of 1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine would depend on its functional groups and molecular structure. Compounds with similar structures exhibit a range of reactions, such as cyclization, N-dealkylation, and Mannich reactions, which are influenced by the presence of piperazine and tetrazole moieties (Kumar et al., 2017).

Scientific Research Applications

Central Nervous System Agents

- Synthesis of Spiro[isobenzofuran-1(3H),4'-piperidines] : Research by Bauer et al. (1976) identified compounds with potential as central nervous system agents. The study synthesized analogues with marked inhibition of tetrabenazine-induced ptosis, suggesting relevance in antidepressant activities.

Serotonin Antagonists

- Bicyclic 1,2,4-Triazol-3(2H)-one and 1,3,5-Triazine-2,4(3H)-dione Derivatives : A study by Watanabe et al. (1992) explored derivatives with a piperidine group for 5-HT2 and alpha 1 receptor antagonist activity. The findings contribute to the understanding of serotonin antagonism.

Sigma Receptor Ligands

- Analogues of σ Receptor Ligand : Research by Abate et al. (2011) focused on analogues of a sigma receptor ligand with reduced lipophilicity. These compounds could have applications in diagnostic imaging in oncology.

Antidepressant and Antianxiety Activity

- Novel Derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl Piperazine : Kumar et al. (2017) synthesized novel compounds that showed significant antidepressant and antianxiety activities in animal models (Kumar et al., 2017).

Antitumor Activity

- Pyrimidinyl Pyrazole Derivatives : Naito et al. (2005) synthesized novel compounds with potent cytotoxic activity against various tumor cell lines (Naito et al., 2005).

Antipsychotic Agents

- Conformationally Constrained Butyrophenones : A study by Raviña et al. (2000) explored novel compounds as antipsychotic agents with affinities for dopamine and serotonin receptors.

Dopamine and Serotonin Antagonists

- Noncataleptogenic, Centrally Acting Dopamine D-2 and Serotonin 5-HT2 Antagonists : Perregaard et al. (1992) researched compounds that showed potential as noncataleptogenic antagonists for dopamine D-2 and serotonin 5-HT2 receptors (Perregaard et al., 1992).

Inhibitors of Soluble Epoxide Hydrolase

- Discovery of 1-(1,3,5-Triazin-2-yl)piperidine-4-Carboxamides : Thalji et al. (2013) identified these compounds as inhibitors of soluble epoxide hydrolase, useful for investigation in various disease models (Thalji et al., 2013).

Antimicrobial Agents

- Pyrido(2,3-d)pyrimidine Antibacterial Agents : Matsumoto and Minami (1975) prepared compounds with notable antibacterial activity against various bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).

Antidiabetic Compounds

- Imidazoline Derivatives Active on Glucose Homeostasis : A study by Le Bihan et al. (1999) identified piperazine derivatives as potent antidiabetic agents in a rat model of type II diabetes.

Mechanism of Action

While the specific mechanism of action for “1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine” is not mentioned in the search results, it’s worth noting that tetrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

Tetrazoles are known to decompose on heating and emit toxic nitrogen fumes . They react vigorously when exposed to shock, fire, and heat on friction . They easily react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They undergo reaction with few active metals and produce new compounds which are explosives to shocks .

Future Directions

Given the wide range of biological activities exhibited by tetrazole derivatives, there is a great potential for the development of new drugs . Public health problems are increasing due to antimicrobial resistance (AMR) in drug therapy, so there is a need for the development of a new drug that overcomes the AMR problems . In the past, drugs which contain heterocyclic nuclei have given high chemotherapeutic values and acted as a remedy for the development of novel drugs .

properties

IUPAC Name |

1-(4-methylpiperazin-1-yl)-3-[1-(1-phenyltetrazol-5-yl)piperidin-3-yl]propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N7O/c1-24-12-14-25(15-13-24)19(28)10-9-17-6-5-11-26(16-17)20-21-22-23-27(20)18-7-3-2-4-8-18/h2-4,7-8,17H,5-6,9-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VENYDMPIFFSPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)CCC2CCCN(C2)C3=NN=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-methyl-4-{3-[1-(1-phenyl-1H-tetrazol-5-yl)piperidin-3-yl]propanoyl}piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

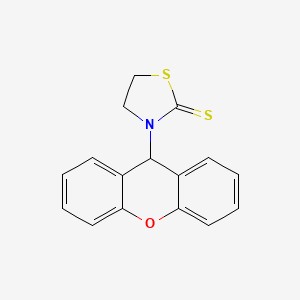

![1-(4-methylphenyl)-4-[(2-methyl-4-phenyl-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5570297.png)

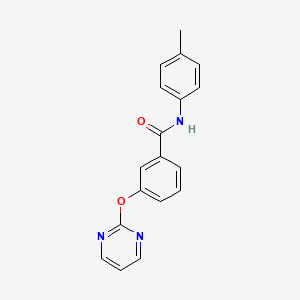

![dimethyl 2-[(2-thienylcarbonyl)amino]terephthalate](/img/structure/B5570305.png)

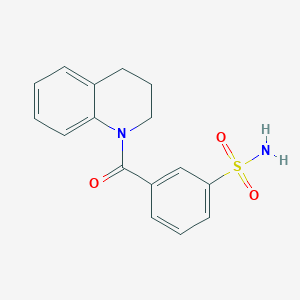

![4-(1H-imidazol-2-yl)-1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]piperidine](/img/structure/B5570323.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)

![1-(4,6-dimethyl-2-pyrimidinyl)-5-isopropenyl-3-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B5570343.png)

![2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidenemalononitrile](/img/structure/B5570349.png)

![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)